2,4-Di-tert-butyl-6-nitrophenol

描述

General Overview and Significance in Organic Chemistry

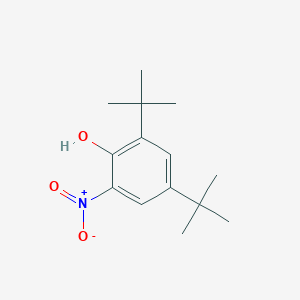

2,4-Di-tert-butyl-6-nitrophenol is an organic compound characterized by a phenolic ring substituted with two bulky tert-butyl groups at the 2 and 4 positions and a nitro group at the 6 position. This specific arrangement of functional groups imparts unique chemical properties that make it a significant molecule in the field of organic chemistry. It is frequently synthesized through the nitration of 2,4-di-tert-butylphenol (B135424) under oxidative conditions.

In synthetic organic chemistry, the compound serves as a versatile intermediate for the creation of more complex molecules, including various pharmaceuticals and agrochemicals. lookchem.com Its structure allows for further chemical modifications, making it a valuable building block. Beyond its role as an intermediate, it is also utilized as a stabilizer in polymer chemistry, where it helps to prevent degradation and enhance the durability of materials. lookchem.com Furthermore, its formation is employed as a diagnostic marker for the generation of peroxynitrite in mechanistic studies of certain metal-catalyzed reactions.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 20039-94-5 nist.govscbt.com |

| Molecular Formula | C₁₄H₂₁NO₃ nist.govscbt.com |

| Molecular Weight | 251.32 g/mol scbt.comclearsynth.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Yellow crystalline solid lookchem.com |

| InChI Key | GVKJWGRAPDVEMC-UHFFFAOYSA-N nist.gov |

Structural Features and Positional Isomerism within Phenolic Compounds

The properties of nitrophenols are heavily influenced by the relative positions of the hydroxyl (-OH) and nitro (-NO₂) groups on the benzene (B151609) ring, a phenomenon known as positional isomerism. gauthmath.com The three basic isomers of nitrophenol are ortho-nitrophenol, meta-nitrophenol, and para-nitrophenol, where the nitro group is at the 2-, 3-, or 4-position, respectively. cdc.govdoubtnut.com This difference in position significantly affects properties like acidity and intermolecular bonding. chegg.comstackexchange.com

In this compound, the core phenolic structure is further modified by the presence of two large tert-butyl groups. These groups exert significant steric hindrance, which physically obstructs the approach of other molecules, thereby influencing the compound's reactivity and its interactions with other chemical species. The electron-withdrawing nature of the nitro group at the 6-position (ortho to the hydroxyl group) can participate in redox reactions, while the bulky tert-butyl groups at the 2- and 4-positions modulate the accessibility and reactivity of the phenolic proton and the aromatic ring itself.

Table 2: Positional Isomers of Nitrophenol

| Isomer Name | Position of -NO₂ Group | Key Structural Feature |

|---|---|---|

| ortho-Nitrophenol | 2-position | Nitro group is adjacent to the hydroxyl group. doubtnut.com |

| meta-Nitrophenol | 3-position | Nitro group is separated from the hydroxyl group by one carbon. doubtnut.com |

| para-Nitrophenol | 4-position | Nitro group is opposite the hydroxyl group. doubtnut.com |

Scope and Focus of Current Research Directions

Contemporary research on this compound and related compounds spans several scientific disciplines. In biology and biochemistry, it has been investigated for its potential antioxidant properties and its role as an uncoupler of oxidative phosphorylation in mitochondria. The mechanism of action often involves the nitro group undergoing redox reactions, which can lead to the generation of reactive oxygen species (ROS) for study in cellular contexts.

In the field of synthetic chemistry, research continues to explore more efficient and selective methods for its production. One modern approach involves electrophilic aromatic substitution using nitric oxide (NO) in conjunction with copper(II)-superoxo complexes to improve the nitration reaction.

Furthermore, the precursor to this compound, 2,4-di-tert-butylphenol, is itself an area of active study. It is a key intermediate in the production of high-molecular-weight antioxidants and UV absorbers for plastics and other hydrocarbon-based products. wikipedia.orgnih.gov Research also focuses on the unintended formation of related compounds, such as 2,6-di-tert-butyl-4-nitrophenol (B147179), during the combustion of diesel fuels containing phenolic antioxidant additives. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-ditert-butyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(8-9)15(17)18/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKJWGRAPDVEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346991 | |

| Record name | 2,4-di-tert-butyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20039-94-5 | |

| Record name | 2,4-di-tert-butyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Bis(tert-butyl)-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Di Tert Butyl 6 Nitrophenol

Nitration Reactions of 2,4-Di-tert-butylphenol (B135424)

The nitration of 2,4-Di-tert-butylphenol is a important reaction to produce 2,4-Di-tert-butyl-6-nitrophenol. This transformation can be accomplished through several distinct pathways, including electrophilic aromatic substitution, oxidative nitration, and anaerobic mechanisms involving metal species.

Electrophilic aromatic substitution is a fundamental method for the nitration of phenols. youtube.com In this approach, a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is employed. The reaction proceeds through the generation of the nitronium ion (NO₂⁺), a potent electrophile, which then attacks the electron-rich aromatic ring of 2,4-Di-tert-butylphenol. The bulky tert-butyl groups at the 2- and 4-positions sterically hinder attack at those positions, directing the incoming nitro group to the less hindered 6-position.

The reaction is typically conducted at controlled temperatures, often ranging from 0°C to room temperature, to ensure selective mononitration and to minimize the formation of byproducts. However, traditional mixed-acid nitration of alkylated phenols can sometimes lead to oxidation and dealkylation, resulting in the formation of undesired products like 2-tert-butyl-4,6-dinitrophenol and tars. google.com

Oxidative nitration offers an alternative route to this compound, often utilizing metal nitrates or nitric oxide. In some instances, the reaction is believed to proceed through the formation of peroxynitrite (ONOO⁻) as a key intermediate. For example, in the presence of copper complexes, nitric oxide can react with superoxo species to generate peroxynitrite, which subsequently nitrates the phenolic substrate. This pathway can also involve radical intermediates, where the homolytic cleavage of a nitrating species generates hydroxyl and nitro radicals that then react with the phenol (B47542).

Another approach involves the use of tert-butyl nitrite (B80452) (t-BuONO), which has been identified as a chemoselective nitrating agent for phenols. nih.gov This method is proposed to proceed through the formation of an O-nitrosyl intermediate, followed by C-nitration via homolysis and oxidation. nih.gov The use of anisole (B1667542) in a crossover experiment did not result in nitration, confirming that the formation of a phenoxyl radical is a prerequisite for C-nitration in this system. nih.gov

The synthesis of nitrophenols can also be achieved under anaerobic conditions with the involvement of metal species. While specific examples for the direct synthesis of this compound via this pathway are less commonly reported, related nitration chemistry suggests its feasibility. For instance, the nitration of 3,5-di-tert-butylphenol (B75145) can proceed through various intermediates, including nitrodienones. cdnsciencepub.com The formation of these intermediates is influenced by steric and electronic factors. cdnsciencepub.com

Precursor Utilization in Synthetic Protocols

The primary and most direct precursor for the synthesis of this compound is 2,4-Di-tert-butylphenol. This starting material is itself synthesized via the Friedel-Crafts alkylation of phenol with isobutylene (B52900), a reaction catalyzed by strong acids. wikipedia.org These catalysts can be liquid acids like triflic acid or solid acids such as zeolites. wikipedia.org Isobutylene can also be generated in situ from the dehydration of tert-butyl alcohol or methyl tert-butyl ether. wikipedia.org The efficiency of this initial alkylation step is crucial as it determines the purity of the starting material for the subsequent nitration.

The synthesis of related nitrophenols provides insight into precursor strategies. For example, 4-nitro-2,6-dialkylphenols have been prepared from the corresponding 2,6-dialkylphenols. google.com Similarly, the nitration of 2-tert-butylphenol (B146161) is a route to 2-(tert-Butyl)-6-nitrophenol.

Optimization of Reaction Conditions and Yield for Selective Synthesis

Achieving a high yield and selectivity for this compound requires careful optimization of reaction conditions. Key parameters include the choice of nitrating agent, solvent, temperature, and reaction time.

For electrophilic nitration, using a mixture of nitric and acetic acids on 2,6-di-tert-butyl phenol has been shown to cause dealkylation, leading to 2-tert-butyl-4,6-dinitro phenol. google.com To avoid such side reactions, alternative nitrating systems have been explored. For instance, the use of 30 to 70 percent nitric acid in an inert liquid hydrocarbon solvent at temperatures between 0 and 40°C has been patented for the selective para-nitration of 2,6-dialkyl phenols. google.com

In a study on the synthesis of 2-ethoxy-4-nitrophenol, various nitration schemes were compared, and ferric nitrate (B79036) was identified as an optimal catalyst, resulting in a yield of 55.48%. researchgate.net This highlights the importance of catalyst selection in directing the reaction towards the desired product.

Methodological Advancements in Reaction Control and Product Purity

Recent advancements in synthetic methodologies have focused on improving reaction control and the purity of the final product. This includes the development of more selective catalysts and purification techniques.

For the synthesis of the precursor, 2,4-di-tert-butylphenol, the use of mesoporous molecular sieves containing tungstophosphoric acid (TPA-SBA-15) as catalysts has shown high catalytic ability, with phenol conversion reaching 99.6% and selectivity of 77%. researchgate.net

For the purification of related alkylated phenols, such as 2,4,6-tri-(tert-butyl)phenol, melt crystallization has been employed. google.com This technique involves vacuum distilling a mixture to obtain a residue enriched in the desired product, which is then subjected to melt crystallization to achieve high purity (at least 99%). google.com Such purification methods could potentially be adapted for isolating high-purity this compound from reaction mixtures.

Spectroscopic and Structural Elucidation of 2,4 Di Tert Butyl 6 Nitrophenol

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of derivatives of nitrophenol, such as 2,4-di-tert-butyl-6-(hydroxymethyl)-phenol, has been successfully determined using X-ray crystallography. nih.gov In a related compound, the crystal structure reveals the presence of both intra- and intermolecular O-H···O hydrogen bonds. nih.gov The phenolic hydroxyl group, for instance, engages in an intramolecular hydrogen bond with a pendant alcohol group, resulting in the formation of an S(6) ring. nih.gov This ring typically adopts a half-chair conformation. nih.gov Furthermore, intermolecular O-H···O hydrogen bonds can link molecules, forming chains along a crystallographic axis. nih.gov

Key structural parameters that can be elucidated include bond lengths and angles. For example, the C-O bond length of the phenolic oxygen is observed to be shorter than that of an alcoholic oxygen due to conjugation with the aromatic ring. nih.gov Specifically, a phenolic C-O bond length might be around 1.3820 (19) Å, while an alcoholic C-O bond is longer at approximately 1.447 (2) Å. nih.gov The bond angles also differ based on the hybridization of the carbon atoms involved; the C-C-O angle for a phenol (B47542) hydroxyl group can be approximately 119.21 (13)°, whereas the angle within a pendant alcohol can be around 111.99 (13)°. nih.gov While specific crystallographic data for 2,4-Di-tert-butyl-6-nitrophenol was not found in the search results, the analysis of similar structures provides a strong indication of the expected structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. wiley-vch.de In a deuterated chloroform (B151607) (CDCl₃) solvent, the hydroxyl proton (OH) typically appears as a singlet far downfield. wiley-vch.de The aromatic protons on the benzene (B151609) ring appear as doublets due to meta-coupling. wiley-vch.de The protons of the two tert-butyl groups are observed as sharp singlets in the upfield region. wiley-vch.de

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 11.45 | s | 1H | OH | wiley-vch.de |

| 7.97 | d | 1H | ArH | wiley-vch.de |

| 7.28 | d | 1H | ArH | wiley-vch.de |

| 1.48 | s | 9H | C(CH₃)₃ | wiley-vch.de |

| 1.32 | s | 9H | C(CH₃)₃ | wiley-vch.de |

Solvent: CDCl₃, J = 2.2 Hz (meta-coupling for ArH)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum will show distinct signals for the aromatic carbons, the quaternary carbons of the tert-butyl groups, and the methyl carbons within the tert-butyl groups. While specific literature values for this compound were not available in the provided search results, typical chemical shift ranges for similar substituted phenols can be referenced. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~150-160 | C-OH |

| ~135-145 | C-NO₂ |

| ~120-140 | Aromatic C-H & C-C(CH₃)₃ |

| ~34-36 | Quaternary C of tert-butyl |

| ~29-32 | CH₃ of tert-butyl |

Note: These are predicted values based on typical chemical shifts for similar functional groups and substituted phenols.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum will exhibit characteristic absorption bands corresponding to the hydroxyl (O-H), nitro (N-O), and carbon-hydrogen (C-H) bonds.

Table 3: IR Spectral Data for this compound

| Frequency (cm⁻¹) | Functional Group | Reference |

|---|---|---|

| ~3400-3200 (broad) | O-H stretch (phenolic) | libretexts.org |

| ~1530-1500 and ~1350-1300 | N-O asymmetric and symmetric stretch (nitro group) | lookchem.com |

| ~3000-2850 | C-H stretch (aliphatic) | libretexts.org |

| ~1600-1450 | C=C stretch (aromatic ring) | libretexts.org |

The broadness of the O-H stretching band is indicative of hydrogen bonding. libretexts.org The two distinct bands for the nitro group are characteristic and confirm its presence. lookchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of the aromatic ring, the nitro group, and the hydroxyl group, all conjugated, leads to characteristic absorption bands in the UV-Vis region. The spectrum of nitrophenol derivatives typically shows absorption maxima related to π → π* and n → π* transitions. While specific λmax values for this compound were not explicitly found, related compounds like 2,4,6-trinitrophenol exhibit distinct UV-Vis spectra that can be used for comparative analysis. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Transition Type |

|---|---|

| ~270-290 nm | π → π* |

| ~340-360 nm | n → π* |

Note: These are expected ranges based on the electronic structure of nitrophenols.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in confirming its structure. The molecular formula of the compound is C₁₄H₂₁NO₃, with a molecular weight of 251.32 g/mol . scbt.comclearsynth.com

The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. nist.gov Common fragmentation patterns for tert-butylated phenols involve the loss of a methyl group (CH₃•) to form a stable benzylic cation, or the loss of the entire tert-butyl group. The fragmentation of tert-butyl groups is a characteristic feature in the mass spectra of such compounds. researchgate.net

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation | Reference |

|---|---|---|

| 251 | Molecular ion [M]⁺ | nist.gov |

| 236 | [M - CH₃]⁺ | nih.gov |

| 195 | [M - C₄H₉]⁺ | nih.gov |

Note: Fragmentation patterns can be complex and may involve rearrangements.

Thermal Analysis Techniques for Material Stability Characterization

Differential Scanning Calorimetry (DSC) Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to determine the melting point, glass transition temperature, and heat of fusion of a material, as well as to study decomposition and other thermal events.

Hypothetical DSC Data for this compound

| Parameter | Value | Unit |

| Onset Melting Temperature | Data not available | °C |

| Peak Melting Temperature | Data not available | °C |

| Enthalpy of Fusion (ΔHfus) | Data not available | J/g |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data from research studies was not found.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and composition of materials by observing the temperature(s) at which a material decomposes and the percentage of mass loss associated with each decomposition step.

Similar to the DSC data, specific TGA thermograms and detailed decomposition data for this compound from scientific literature are scarce. A TGA analysis would reveal the onset temperature of decomposition, the temperature of maximum mass loss rate, and the final residual mass. For a compound like this compound, the TGA curve would likely show a significant mass loss corresponding to the volatilization or decomposition of the molecule. The presence of the nitro group and tert-butyl groups would influence the decomposition profile. A hypothetical TGA data table is provided below to illustrate the expected findings.

Hypothetical TGA Data for this compound

| Parameter | Value | Unit |

| Onset Decomposition Temperature (T_onset) | Data not available | °C |

| Temperature of Maximum Mass Loss (T_max) | Data not available | °C |

| Final Residue at specified temperature | Data not available | % |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data from research studies was not found.

Further experimental investigation is required to definitively establish the DSC and TGA profiles of this compound and to provide the detailed research findings necessary for a comprehensive understanding of its thermal stability.

Computational Chemistry and Theoretical Investigations of 2,4 Di Tert Butyl 6 Nitrophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. While specific DFT studies on 2,4-Di-tert-butyl-6-nitrophenol are not extensively available in public literature, analysis of closely related Schiff base derivatives, such as those formed from 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351), offers significant insights into the behavior of the core 2,4-di-tert-butylphenol (B135424) moiety. These studies typically employ functionals like B3LYP to model the molecule's properties.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.govmdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

In a study of a Schiff base containing the 2,4-di-tert-butylphenol scaffold, the HOMO and LUMO energies were calculated, providing a basis for understanding its electronic behavior. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. It illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are associated with electrophilic reactivity (attraction of protons), while regions of positive potential (blue) are linked to nucleophilic reactivity. nih.gov For a related Schiff base, MEP analysis revealed that the most negative regions were located over oxygen and fluorine atoms, identifying them as likely sites for electrophilic attack. The most positive region was found on a hydrogen atom, indicating it as a probable site for nucleophilic attack. nih.gov This type of analysis for this compound would similarly highlight the oxygen atoms of the nitro and hydroxyl groups as regions of negative potential.

From the calculated HOMO and LUMO energies, several key chemical activity descriptors can be derived. These global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. Important descriptors include the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), chemical hardness (η), and chemical softness (S). nih.gov

Hardness (η) signifies resistance to change in electron distribution, while softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reactions. A molecule with a large energy gap is considered "hard," and one with a small gap is "soft." nih.gov For a related Schiff base derivative, these parameters were calculated, classifying it as a hard molecule due to its large energy gap and hardness value. nih.gov

Table 1: Predicted Chemical Activity Descriptors for a Related Schiff Base Derivative nih.gov (Note: Data is for (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, serving as an example of the methodology.)

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | I = -EHOMO | 5.912 |

| Electron Affinity (A) | A = -ELUMO | 1.807 |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 4.105 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.052 |

| Chemical Softness (S) | S = 1 / (2η) | 0.243 |

Quantum-Mechanical Modeling of Uncoupling Potency and Reactivity

This compound is known to act as an uncoupler of oxidative phosphorylation. nih.gov This process involves the transport of protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthesis. From a theoretical standpoint, the efficiency of a phenolic uncoupler is governed by several key factors that can be modeled using quantum mechanics.

The essential features for a potent uncoupler include:

An Acidic Dissociable Proton: The phenolic hydroxyl group provides the proton for transport. Quantum-mechanical calculations can predict the pKa value, which is a measure of this acidity.

A Bulky Hydrophobic Moiety: The two tert-butyl groups provide the necessary lipophilicity for the molecule to dissolve in and traverse the lipid bilayer of the mitochondrial membrane.

A Charge-Delocalizing Electron-Withdrawing Group: The nitro group is strongly electron-withdrawing. After the phenol (B47542) donates its proton, the resulting phenolate (B1203915) anion is stabilized by the delocalization of the negative charge across the aromatic ring and onto the nitro group. Quantum-mechanical models can calculate the charge distribution and stability of this anion.

A robust quantum-mechanical model for predicting uncoupling potency would therefore calculate these properties. The stability of the anion within a non-polar (membrane-like) environment is particularly crucial. By shuttling back and forth across the membrane, picking up a proton on the acidic side and releasing it on the alkaline side, the compound effectively short-circuits the mitochondrial proton gradient. While a specific predictive model correlating calculated quantum properties to the exact uncoupling potency (e.g., EC50) for this compound is not readily found in the literature, the theoretical principles underpinning its activity are well-established and accessible to quantum-mechanical investigation.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, 2D-Fingerprint Plots)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, a surface is generated for a molecule, and the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are calculated. These values are used to generate a 2D "fingerprint plot," which is a unique summary of all intermolecular contacts in the crystal.

For Schiff base compounds derived from the 2,4-di-tert-butylphenol framework, Hirshfeld surface analysis has been used to detail the forces governing their crystal packing. These analyses reveal the relative contributions of different types of intermolecular contacts.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Schiff Base (Note: Data is for (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol, serving as an example.)

| Contact Type | Contribution (%) | Description |

| H···H | 68.9% | Represents the most significant contribution, typical for organic molecules rich in hydrogen. |

| C···H/H···C | 11.7% | Indicates the presence of C-H···π interactions which help stabilize the crystal structure. |

| Other | 19.4% | Includes minor contributions from other types of contacts. |

The 2D-fingerprint plots for these related molecules show that H···H interactions make up the largest proportion of the surface, which is characteristic of organic molecules. The plots also feature distinct "wings" that correspond to C-H···π interactions, confirming their role in the supramolecular assembly. This type of analysis provides a detailed picture of how molecules of this compound would likely pack in a solid state, governed by a combination of van der Waals forces and specific hydrogen or other weak interactions.

Lack of Specific Computational Studies on Spectroscopic Parameters of this compound

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the spectroscopic parameters for the specific chemical compound This compound . While computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are common for characterizing molecular structures and predicting spectroscopic properties, dedicated research focusing on the theoretical vibrational and electronic spectra of this compound appears to be unavailable.

Searches for detailed research findings, including theoretically predicted vibrational frequencies, infrared (IR) intensities, Raman scattering activities, and electronic transition wavelengths with corresponding oscillator strengths, did not yield any specific studies for this molecule. Consequently, the data required to construct detailed comparative tables validating theoretical predictions against experimental values for this compound is not present in the current body of scientific publications.

While research exists for structurally related compounds such as 2,4-di-tert-butylphenol, 2,6-di-tert-butyl-4-nitrophenol (B147179), and 2,4,6-trinitrophenol, the unique substitution pattern of this compound means that the spectroscopic data from these analogs cannot be accurately extrapolated to the target compound. The positions of the bulky tert-butyl groups and the nitro group significantly influence the molecule's geometry, electron distribution, and, therefore, its vibrational and electronic properties.

Without published research that has specifically performed and validated these theoretical calculations for this compound, a scientifically accurate and detailed discussion on the theoretical prediction and validation of its spectroscopic parameters cannot be provided at this time. Further experimental and computational research is needed to elucidate these specific characteristics of the molecule.

Chemical Reactivity and Mechanistic Studies of 2,4 Di Tert Butyl 6 Nitrophenol

Redox Chemistry of the Nitro Group

The nitro group of 2,4-di-tert-butyl-6-nitrophenol is a key functional group that significantly influences its chemical reactivity, particularly in redox reactions.

Reduction Pathways to Amino Derivatives

The nitro group can be readily reduced to an amino group, forming 2-amino-4,6-di-tert-butylphenol. This transformation can be achieved using various reducing agents, such as hydrogen gas in the presence of a palladium catalyst or metal hydrides. A common synthetic route involves the reduction of nitrophenol derivatives using methods like catalytic hydrogenation or chemical reduction with agents such as sodium borohydride (B1222165) (NaBH₄). The optimization of this reaction often involves controlling parameters like temperature (typically between 25–80°C), the polarity of the solvent (e.g., ethanol (B145695) or THF), and the choice of catalyst (e.g., Palladium on carbon for hydrogenation).

Historically, older methods for this reduction employed zinc and hydrochloric acid (Zn/HCl), though these methods often resulted in lower yields (around 81.7%) due to over-nitration and other side reactions. An alternative, and often preferred, pathway involves a two-step process starting from 2,6-di-tert-butylphenol (B90309). This method includes a nitrosation step using sodium nitrite (B80452) and sulfuric acid to form an intermediate, which is then reduced to the desired amino derivative using sodium hydrosulfite. This nitrosation-reduction pathway offers advantages over the traditional nitration-reduction routes.

Role in Reactive Oxygen Species (ROS) Generation Mechanisms

The nitro group is implicated in the generation of reactive oxygen species (ROS). Through redox reactions, the nitro group can lead to the formation of ROS, which can then interact with various cellular components. This interaction can result in oxidative stress or the activation of cellular signaling pathways. The formation of this compound is sometimes used as a diagnostic marker for the generation of peroxynitrite in mechanistic studies of metal-catalyzed reactions.

Phenolic Hydroxyl Group Reactivity and Oxidation Pathways

The phenolic hydroxyl group in this compound is another site of significant reactivity. It can undergo oxidation to form quinones or other oxidized phenolic compounds. This reactivity is a key aspect of its role as an antioxidant, where it can scavenge free radicals. The compound has shown potential antioxidant properties in research studies.

Influence of tert-Butyl Substituents on Steric Hindrance and Reactivity

The two tert-butyl groups at the 2 and 4 positions of the phenol (B47542) ring exert significant steric hindrance. This steric bulk plays a crucial role in modulating the compound's reactivity and its interactions with other molecules. The steric hindrance provided by the tert-butyl groups affects the accessibility of the reactive sites on the molecule, thereby influencing its chemical behavior. For instance, in the related compound 2,6-di-tert-butyl-4-nitrophenol (B147179), the bulky tert-butyl groups enhance its stability and antioxidant properties.

The introduction of two tert-butyl groups can significantly impact the acidity of the phenolic hydroxyl group. rsc.org Studies on 4-substituted phenols and their 2,6-di-t-butyl analogues have shown that the increase in pKa upon introducing the tert-butyl groups is related to the electron-withdrawing power of the substituent at the 4-position. rsc.org This effect is attributed to severe steric inhibition of solvation at the phenolic oxygen atom of the resulting phenoxide anions. rsc.org

Electrophilic and Nucleophilic Reaction Site Predominance

The aromatic ring of this compound is subject to electrophilic aromatic substitution. The positions of the substituents direct incoming electrophiles. For instance, the synthesis of this compound often involves the nitration of 2,4-di-tert-butylphenol (B135424), where the nitro group is introduced at the 6-position. The electron-donating hydroxyl group and the bulky tert-butyl groups influence the regioselectivity of such reactions.

Complexation and Coordination Chemistry

The phenolic hydroxyl group and the nitro group of nitrophenol derivatives can participate in complexation and coordination with metal ions. In the case of the related 2,6-di-tert-butyl-4-nitrophenolate ligand, its bulky nature dictates the binding mode with metal ions like Cu(II) and Zn(II). nih.gov Due to steric clashes between the tert-butyl groups of the ligand and the metal complex, the ligand binds via the nitro group in an unusual nitronato-quinone resonance form, rather than through the phenoxide oxygen. nih.gov This is in contrast to less hindered nitrophenols, which typically bind through the phenolate (B1203915) oxygen. nih.gov

For example, the bulky 2,6-di-tert-butyl-4-nitrophenolate ligand forms a five-coordinate κ²-nitronate complex with a [TpᵗBuCuᴵᴵ]⁺ unit and a four-coordinate κ¹-nitronate complex with a [TpᵗBuZnᴵᴵ]⁺ unit (where TpᵗBu = hydro-tris(3-tert-butyl-pyrazol-1-yl)borate). nih.gov This demonstrates how steric hindrance can enforce a specific coordination mode. nih.gov

Metal-Ligand Binding Modes (e.g., Nitronate Coordination)

Specific studies detailing the metal-ligand binding modes and the formation of nitronate coordination complexes for this compound are not available in the reviewed sources. For the closely related isomer, 2,6-di-tert-butyl-4-nitrophenoxide, research has shown that the significant steric hindrance provided by the two tert-butyl groups flanking the phenolic oxygen prevents direct coordination at that site. nih.govrsc.org This steric crowding forces the ligand to bind with metal centers, such as Copper(II) and Zinc(II), through the nitro group, resulting in an unusual nitronate-quinone resonance form. nih.govrsc.org In these complexes, the ligand can adopt different coordination modes, such as κ²-nitronate in a five-coordinate copper complex and κ¹-nitronate in a four-coordinate zinc complex. nih.govrsc.org However, without direct experimental evidence, it cannot be definitively stated that this compound behaves identically.

Hydrogen Atom Transfer (HAT) Reactivity in Coordination Complexes

There is no specific information available regarding the Hydrogen Atom Transfer (HAT) reactivity of coordination complexes involving this compound. Studies on the copper complex of the isomer 2,6-di-tert-butyl-4-nitrophenoxide have demonstrated its capacity to engage in HAT reactivity, for instance, by abstracting a hydrogen atom from the hydroxylamine (B1172632) TEMPO-H. nih.govrsc.org This reactivity highlights how metal-ligand coordination can influence the chemical behavior of the nitrophenol derivative. The specific influence of the metal center and ligand structure on the HAT reactivity of this compound remains an area for further investigation.

Investigation of Reaction Intermediates (e.g., Nitrodienones, Nitrodienes)

The direct investigation and characterization of reaction intermediates such as nitrodienones or nitrodienes resulting from the chemical reactions of this compound have not been detailed in the available literature. The oxidation of other hindered phenols, like 2,4,6-tri-tert-butylphenol (B181104), is known to proceed through stable phenoxy radicals to form cyclohexadienone derivatives. wikipedia.org While it is plausible that oxidation of this compound could lead to related quinone-type products, specific intermediates like nitrodienones have not been explicitly identified or studied.

Research Applications and Interdisciplinary Relevance of 2,4 Di Tert Butyl 6 Nitrophenol

Role as a Key Intermediate in Organic Synthesis and Fine Chemicals

In the realm of organic chemistry, 2,4-Di-tert-butyl-6-nitrophenol is a significant intermediate, primarily for the synthesis of specialized fine chemicals. lookchem.com Its most prominent application is in the preparation of 2-amino-4,6-di-tert-butylphenol. This transformation is typically achieved through the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂).

This reduction can be carried out using various methods, including catalytic hydrogenation with hydrogen gas over a palladium catalyst. The resulting aminophenol derivative is a valuable building block for more complex molecules, including ligands for catalysis and precursors for antioxidants. The synthesis process highlights the compound's role as a stepping stone to creating functionalized molecules that are not easily accessible through other routes.

Table 1: Synthesis of 2-amino-4,6-di-tert-butylphenol

| Starting Material | Reaction Type | Key Reagents | Product |

|---|---|---|---|

| This compound | Reduction | Hydrogen gas, Palladium catalyst | 2-amino-4,6-di-tert-butylphenol |

Application in Polymer Chemistry as a Research Stabilizer

This compound is utilized in polymer chemistry as a research stabilizer, contributing to the enhanced durability of materials like plastics and rubber. lookchem.com Its function is rooted in its ability to act as an antioxidant. Phenolic compounds, particularly those with bulky substituents like tert-butyl groups, are well-known for their capacity to scavenge free radicals.

In polymers, degradation is often initiated and propagated by radical chain reactions, which are triggered by heat, UV light, or mechanical stress. This compound can interrupt this process by donating a hydrogen atom from its hydroxyl group to neutralize reactive radicals, thereby preventing further degradation of the polymer matrix. This stabilizing effect makes it a subject of research for prolonging the service life of polymeric materials. researchgate.net

Mechanistic Probes in Bioinorganic and Redox Catalysis

The specific reactivity of this compound and its precursors makes it a useful tool for elucidating complex reaction mechanisms in bioinorganic chemistry and redox catalysis.

A key application of this compound is its use as an indirect marker for the generation of peroxynitrite (ONOO⁻), a potent and reactive oxidizing and nitrating agent. In research studies, the formation of this compound from its precursor, 2,4-di-tert-butylphenol (B135424) (DTBP), is considered strong evidence for the presence of peroxynitrite or related nitrating species in a reaction system.

The nitration of the electron-rich phenolic ring of DTBP at the vacant ortho position is a characteristic reaction of peroxynitrite. By monitoring the appearance of the bright yellow-colored this compound, researchers can diagnose the transient formation of peroxynitrite in complex metal-catalyzed oxidation reactions.

Table 2: Peroxynitrite Detection

| Precursor Compound | Reactive Species | Product (Diagnostic Marker) |

|---|---|---|

| 2,4-Di-tert-butylphenol (DTBP) | Peroxynitrite (ONOO⁻) | This compound |

Biological and Biochemical Research Applications

In biological and biochemical research, this compound is employed as a tool to probe and manipulate fundamental cellular processes, particularly those related to metabolism and oxidative stress.

Research has explored the role of this compound as an uncoupler of oxidative phosphorylation in isolated mitochondria. Oxidative phosphorylation is the primary process by which cells generate adenosine (B11128) triphosphate (ATP), the main currency of cellular energy. Uncouplers are molecules that disrupt this process by dissipating the proton gradient across the inner mitochondrial membrane that drives ATP synthesis.

When introduced into research models, this compound can lead to a significant increase in oxygen consumption without a corresponding production of ATP. This property allows scientists to investigate the regulation of cellular respiration, the consequences of metabolic inefficiency, and the intricate pathways of energy metabolism within the cell.

The compound and its structural relatives are used in research to study the mechanisms of oxidative stress. The redox-active nitro group and the phenolic hydroxyl group allow the molecule to participate in electron transfer reactions. This can lead to the generation of reactive oxygen species (ROS) or, conversely, to the scavenging of existing radicals, depending on the specific biological context. biomedres.us

Academic Studies on Antimicrobial Activity (Antibacterial, Antifungal)

While research into the direct antimicrobial properties of this compound is limited, extensive studies have been conducted on its non-nitrated precursor, 2,4-di-tert-butylphenol (DTBP). DTBP, a secondary metabolite produced by various bacteria, fungi, and plants, has demonstrated significant antibacterial and antifungal activities. nih.govresearchgate.netresearchgate.net For instance, DTBP isolated from an endophytic fungus, Daldinia eschscholtzii, was shown to inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing its virulence factor secretion and biofilm formation. frontiersin.org It also exhibited synergistic effects when combined with antibiotics like ampicillin (B1664943) against this pathogen. frontiersin.org

Studies on DTBP have shown efficacy against a range of fungal pathogens. It has been found to inhibit the mycelial growth and conidial germination of Aspergillus species and disrupt biofilms of Candida albicans. nih.gov Research on Lactococcus sp. revealed that purified DTBP had fungicidal activity against common food spoilage fungi such as Aspergillus niger, Penicillium chrysogenum, and Fusarium oxysporum. scholar9.comresearchgate.net Furthermore, DTBP has demonstrated activity against Cutibacterium acnes, the bacterium associated with acne, with a minimum inhibitory concentration (MIC) of 16 µg/mL. mdpi.com The antimicrobial action of DTBP is thought to be linked to its ability to destroy the cell wall and membrane, disrupt cellular redox homeostasis, and interfere with quorum sensing pathways. frontiersin.orgnih.gov

The introduction of a nitro group to form this compound alters the molecule's electronic and steric properties, which could modulate its biological activity. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in microbial cells. However, specific academic studies focusing solely on the antimicrobial spectrum of the nitrated compound are not widely available in the reviewed literature.

Table 1: Selected Antimicrobial Activities of the Precursor Compound, 2,4-Di-tert-butylphenol (DTBP)

| Target Organism | Type | Observed Effect | Concentration/MIC | Source |

| Pseudomonas aeruginosa | Bacterium | Inhibition of quorum sensing, virulence factors, and biofilm. Synergistic with ampicillin. | 40-80 µg/mL | frontiersin.org |

| Cutibacterium acnes | Bacterium | Growth inhibition. | 16 µg/mL | mdpi.com |

| Staphylococcus aureus (MRSA) | Bacterium | Inhibition zone of 21 ± 0.2 mm. | MIC: 3.12 µg/mL | researchgate.net |

| Enterococcus faecalis (VRE) | Bacterium | Inhibition zone of 22 ± 0.5 mm. | MIC: 6.25 µg/mL | researchgate.net |

| Candida albicans | Fungus | Biofilm inhibition and disruption. | Not specified | nih.govresearchgate.net |

| Aspergillus niger | Fungus | Fungicidal activity, clearing zone of 0.8 cm. | 400 µ g/disc | scholar9.com |

| Penicillium chrysogenum | Fungus | Fungicidal activity, clearing zone of 1.5 cm. | 400 µ g/disc | scholar9.com |

| Fusarium oxysporum | Fungus | Inhibition of hyphal growth. | 25 µg/mL | researchgate.net |

| Ustilaginoidea virens | Fungus | Strong antifungal activity, destruction of cell wall and membrane. | EC₅₀: 0.087 mmol/L | nih.gov |

Research into Herbicidal Properties

The parent compound, 2,4-di-tert-butylphenol (2,4-DTBP), has been reported to possess herbicidal properties. researchgate.net Allelochemicals are compounds released by an organism that influence the growth of another, and 2,4-DTBP falls into this category. researchgate.net Its phytotoxic nature suggests potential applications in weed management. However, specific research detailing the herbicidal mechanism or efficacy of the nitrated derivative, this compound, is not prominent in the available scientific literature. The mode of action for many phenolic herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), involves mimicking plant growth hormones (auxins) to cause uncontrolled growth and eventual death in broadleaf weeds. wikipedia.org Whether this compound acts through a similar or different pathway remains an area for further investigation.

Precursor in Pharmaceutical Synthesis Research (e.g., Ivacaftor Intermediate)

This compound serves as a crucial precursor in the synthesis of intermediates for significant pharmaceutical compounds. pharmaffiliates.com Its most notable application is in the preparation of 5-amino-2,4-di-tert-butylphenol. tdcommons.org This amino-phenol derivative is a key intermediate in the synthesis of Ivacaftor (trade name KALYDECO). tdcommons.orgacs.org

Ivacaftor is a medication used for the treatment of cystic fibrosis (CF) in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. tdcommons.orgacs.org The synthesis of the key intermediate involves the chemical reduction of the nitro group (-NO₂) on the this compound molecule to an amino group (-NH₂).

Environmental Research Context for Formation Pathways

This compound is not known to have natural sources and is primarily considered a product of anthropogenic activity. cdc.gov Its formation in the environment is a subject of research, particularly in the context of atmospheric chemistry and the degradation of industrial additives.

The principal formation pathway involves the environmental nitration of its parent compound, 2,4-di-tert-butylphenol (DTBP). DTBP and related alkylphenols are widely used as antioxidants and stabilizers in industrial products, including plastics, rubber, and lubricating oils. acs.orgepa.gov

A significant area of study has been its formation in specific, enclosed environments. For example, this compound's isomer, 2,6-di-tert-butyl-4-nitrophenol (B147179) (DBNP), has been identified as an atmospheric contaminant aboard submarines. wikipedia.orgepa.gov It is believed to form from the reaction of 2,6-di-tert-butylphenol (B90309), an antioxidant additive in turbine engine oil, with nitrogen oxides (NOx) present in the submarine's atmosphere. wikipedia.orgepa.gov Similarly, DBNP has been detected in particulate matter from the combustion of diesel fuel. acs.org Spiking diesel fuel with antioxidant precursors like 2,6-di-tert-butylphenol resulted in higher emissions of DBNP, confirming that these fuel additives are a source of nitrated phenolic compounds in vehicle exhaust. acs.org These findings suggest that this compound could be formed through similar pathways where its precursor, 2,4-di-tert-butylphenol, is used as an additive and exposed to nitrating agents from combustion or atmospheric pollution. cdc.govacs.org

Synthesis and Academic Study of 2,4 Di Tert Butyl 6 Nitrophenol Derivatives and Analogs

Structural Modifications and their Impact on Chemical Properties and Reactivity

The chemical properties and reactivity of nitrophenols are significantly influenced by the nature and position of substituents on the phenol (B47542) ring. Modifications to the alkyl groups and the nitro group lead to a diverse range of derivatives with distinct characteristics.

Derivatives with Varied Alkyl Substitution Patterns (e.g., 2-tert-Butyl-6-nitrophenol)

The presence and position of bulky alkyl groups, such as tert-butyl groups, have a profound effect on the reactivity of nitrophenols. For instance, in 2-tert-butyl-6-nitrophenol, the single tert-butyl group provides less steric hindrance compared to the two groups in 2,4-di-tert-butyl-6-nitrophenol. This reduced steric bulk can influence the molecule's solubility in polar solvents and its ability to participate in hydrogen bonding.

The rate of reactions, such as nitrosation, is also affected by alkyl substituents. Electron-donating substituents generally increase the rate of C-nitrosation. researchgate.net The rate constants for the reaction of primary alkyl radicals with substituted phenolic compounds have been measured, and it was found that the kinetics of hydrogen transfer to alkyl radicals are influenced by the size of the ortho substituents. cmu.edu

Table 1: Comparison of this compound and a Derivative with a Varied Alkyl Substitution Pattern

| Feature | This compound | 2-tert-Butyl-6-nitrophenol |

| Structure | Two tert-butyl groups at positions 2 and 4 | One tert-butyl group at position 2 |

| Steric Hindrance | Higher | Lower |

| Potential Solubility in Polar Solvents | Lower | Potentially higher |

| Hydrogen Bonding Participation | More hindered | Potentially enhanced |

Derivatives with Modified Nitro Group Position (e.g., 2,6-Di-tert-butyl-4-nitrophenol)

The position of the nitro group on the phenol ring is a critical determinant of the compound's properties. A well-studied isomer is 2,6-di-tert-butyl-4-nitrophenol (B147179) (DBNP), where the nitro group is at the para position relative to the hydroxyl group. oup.comwikipedia.orgresearchgate.netscbt.com

DBNP is a yellow crystalline powder that is not commercially available and must be synthesized in the laboratory. oup.comwikipedia.org A common synthesis method involves the nitration of 2,6-di-tert-butylphenol (B90309). oup.comwikipedia.org One procedure utilizes nitrogen dioxide in hexane, achieving a 75% yield. oup.com Another method involves the nitration of 2,6-di-tert-butylphenol with nitric acid, which has been reported to yield up to 81.7%. guidechem.com

The acidity of nitrophenols is highly dependent on the nitro group's position. Generally, para-nitrophenols are more acidic than ortho-nitrophenols, which are in turn more acidic than meta-nitrophenols. stackexchange.comquora.comquora.combartleby.com This is attributed to the electron-withdrawing nature of the nitro group, which stabilizes the phenoxide ion formed upon deprotonation. quora.combartleby.com In ortho- and para-nitrophenols, this stabilization occurs through both inductive and resonance effects, while in meta-nitrophenols, only the inductive effect is at play. stackexchange.combartleby.com Intramolecular hydrogen bonding in ortho-isomers can make the removal of the proton more difficult, leading to slightly lower acidity compared to the para-isomer. stackexchange.comquora.comquora.com

The steric bulk of the tert-butyl groups in DBNP can also influence its coordination chemistry. The bulky 2,6-di-tert-butyl groups can prevent coordination through the phenoxide oxygen, forcing coordination to occur via the nitro group, leading to the formation of a nitronate complex. nih.gov

Table 2: Properties of 2,6-Di-tert-butyl-4-nitrophenol (DBNP)

| Property | Value |

| CAS Number | 728-40-5 wikipedia.orgscbt.comsigmaaldrich.com |

| Molecular Formula | C₁₄H₂₁NO₃ wikipedia.orgscbt.comnih.gov |

| Molar Mass | 251.33 g·mol⁻¹ wikipedia.org |

| Appearance | Yellow crystalline powder wikipedia.org |

| Melting Point | 156–158 °C wikipedia.org |

| Solubility | Insoluble in water; relatively soluble in organic solvents wikipedia.org |

Functionalized Derivatives (e.g., Schiff Bases, Azo Compounds)

The reactivity of the phenol and nitro groups in this compound allows for the synthesis of various functionalized derivatives, such as Schiff bases and azo compounds.

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov Derivatives of this compound can be used to synthesize Schiff bases with a range of biological activities. atauni.edu.trresearchgate.netnih.gov For example, new Schiff bases have been synthesized from 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) and various anilines. atauni.edu.trresearchgate.net These compounds often exhibit an enol-imine tautomeric form stabilized by intramolecular hydrogen bonds. atauni.edu.trresearchgate.net The synthesis typically involves refluxing the aldehyde and amine in a solvent like ethanol (B145695). atauni.edu.trresearchgate.net

Azo compounds, characterized by the -N=N- functional group, can also be synthesized from nitrophenol derivatives. niscpr.res.inmdpi.com These are often prepared through diazo coupling reactions. mdpi.com For instance, 2,4-bis(tert-butyl)-6-((2-nitrophenyl)azo)phenol can be synthesized via a diazo coupling between 2,4-di-tert-butylphenol (B135424) and a 2-nitroaniline (B44862) derivative. The introduction of the azo group extends the conjugation of the molecule, making these derivatives useful as dyes or UV-absorbers.

Structure-Activity Relationship (SAR) Studies in Academic Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological or chemical activity. For substituted phenols, two key parameters that often dominate their interactions are hydrophobicity and electronic effects. jst.go.jp

Hydrophobicity, often quantified by the partition coefficient (log P), relates to a compound's ability to cross cell membranes. jst.go.jp Electronic effects are described by parameters like Hammett sigma constants, which account for the electron-donating or electron-withdrawing nature of substituents. jst.go.jp

In the context of phenolic antioxidants, quantitative structure-activity relationship (QSAR) models have been developed. nih.gov These models often use calculated parameters such as the heat of formation, the energy of the lowest unoccupied molecular orbital (LUMO), and the energy of the highest occupied molecular orbital (HOMO) to predict antioxidant activity. nih.gov The number and position of hydroxyl groups are also critical factors. nih.govresearchgate.net

Several QSAR studies on substituted phenols have demonstrated that their toxicity and biological activity can be well-predicted by models based on hydrophobicity and pKa values. jst.go.jpnih.gov These studies highlight that phenols with lower pKa values and higher log P values tend to be more toxic. jst.go.jp

Synthetic Methodologies for Novel Derivatives

The synthesis of novel derivatives of this compound often starts with the modification of the parent compound or its precursors.

The nitration of substituted phenols is a common method to introduce the nitro group. paspk.orgyoutube.com The conditions for nitration, such as the concentration of nitric acid and the reaction temperature, can be controlled to achieve selective nitration at the ortho or para positions. paspk.org For example, the reaction of phenol with 32.5% nitric acid at 20°C can yield nitrophenols with high ortho selectivity. paspk.org

The synthesis of 2,6-di-tert-butyl-4-nitrophenol often starts from 2,6-di-tert-butylphenol. oup.comwikipedia.orgguidechem.com One reported method involves using a large amount of nitric acid with a reaction time of up to 10 hours, followed by extensive workup, resulting in an 81.7% yield. guidechem.com An alternative approach uses nitrosation followed by reduction, which can be a more environmentally friendly and efficient method. guidechem.comgoogle.com

The synthesis of functionalized derivatives like Schiff bases typically involves the condensation of a substituted salicylaldehyde (B1680747) with a primary amine. nih.govatauni.edu.trresearchgate.net For instance, (E)-2,4-di-tert-butyl-6-((4-fluorophenylimino)methyl)phenol was synthesized by reacting 3,5-di-tert-butyl-2-hydroxybenzaldehyde with 4-fluoroaniline (B128567) in ethanol under reflux. atauni.edu.trresearchgate.net

The synthesis of azo derivatives often employs diazo coupling reactions. mdpi.com This involves the reaction of a diazonium salt, formed from an aromatic amine, with a coupling component, which can be a phenol or another aromatic compound. mdpi.com

The Friedel-Crafts alkylation of phenol with isobutylene (B52900) is the typical method for producing the 2,4-di-tert-butylphenol precursor. wikipedia.org

Advanced Research Methodologies for 2,4 Di Tert Butyl 6 Nitrophenol Studies

Advanced Spectroscopic Techniques for In-Situ Analysis

In-situ analysis, the study of materials in their operational environment, is crucial for understanding the transient and reactive nature of 2,4-di-tert-butyl-6-nitrophenol. Advanced spectroscopic techniques are indispensable for this purpose, providing real-time data on structural changes and reaction progress.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental for confirming the compound's structure, specifically the presence and positioning of the nitro and tert-butyl groups. For dynamic systems, time-resolved spectroscopy techniques are particularly valuable. For instance, monitoring changes in the vibrational frequencies of the nitro group using time-resolved FT-IR can provide insights into its involvement in chemical reactions as they occur. Similarly, specialized NMR techniques can track the transformation of this compound in a reacting system, offering a glimpse into intermediate species and reaction pathways.

In Silico Modeling for Property Prediction and Reaction Mechanism Elucidation

Computational chemistry, or in silico modeling, has emerged as a powerful tool for predicting the physicochemical properties and elucidating the complex reaction mechanisms of molecules like this compound. These methods allow researchers to simulate molecular behavior, saving time and resources compared to purely experimental approaches.

Density Functional Theory (DFT) calculations are frequently employed to predict properties such as molecular geometry, electronic structure, and spectroscopic signatures. For example, DFT can be used to calculate the bond dissociation energies within the molecule, providing insights into its antioxidant potential. Furthermore, in silico docking studies can predict how this compound might interact with biological targets, such as enzymes. researchgate.net One study, for instance, used molecular docking to investigate the interaction of the related compound, 2,4-di-tert-butylphenol (B135424), with β-tubulin in Fusarium oxysporum, revealing key binding interactions. researchgate.net

The following table summarizes some predicted physicochemical properties of this compound, often initially determined through in silico methods before experimental verification.

| Property | Predicted Value |

| Melting Point | 59–65°C |

| Density | 1.08 g/cm³ |

| Refractive Index (n20D) | 1.53 |

This interactive table provides predicted values that serve as a baseline for experimental validation.

Isotopic Labeling Studies for Mechanistic Pathway Tracing

Isotopic labeling is a definitive technique for tracing the fate of atoms through complex reaction pathways. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), researchers can follow the labeled atom's journey through a reaction sequence using mass spectrometry or NMR spectroscopy.

In the context of this compound, isotopic labeling can be instrumental in understanding its formation and degradation mechanisms. For example, by using ¹⁸O-labeled molecular oxygen or water during its synthesis, the origin of the oxygen atoms in the nitro and hydroxyl groups can be unequivocally determined. This approach has been widely used in broader chemical and biological research to unravel complex cyclization mechanisms and stereochemical outcomes of reactions. researchgate.net While specific isotopic labeling studies on this compound are not extensively documented in the provided search results, the methodology is a standard and powerful tool for such mechanistic investigations. researchgate.net

Reaction Kinetics and Thermodynamics Investigations

Understanding the rates and energy changes associated with the reactions of this compound is fundamental to controlling its chemical transformations and predicting its stability.

Reaction Kinetics: Kinetic studies measure the rate at which a reaction proceeds. For this compound, this could involve monitoring its degradation under specific conditions, such as in the presence of UV light and an oxidizing agent like persulfate. researchgate.net A study on the related compound 2,4-di-tert-butylphenol demonstrated that its degradation followed pseudo-first-order kinetics in a UV/persulfate system. researchgate.net The rate of reaction was influenced by the concentration of the oxidizing agent. researchgate.net Such studies help in determining the reaction order, rate constants, and the influence of various parameters like temperature and concentration on the reaction rate.

Thermodynamics: Thermodynamic investigations focus on the energy changes that occur during a reaction, determining its spontaneity and equilibrium position. Techniques like Differential Scanning Calorimetry (DSC) can be used to experimentally determine the enthalpy of fusion (melting). Computational methods can be used to estimate thermochemical data such as the enthalpy of formation and Gibbs free energy of reaction. For instance, thermochemical analysis of a related copper complex of 2,6-di-tert-butyl-4-nitrophenoxide suggested that the loss of the phenoxyl radical was not significantly endoergic. nih.gov This type of analysis is crucial for understanding the stability of the compound and its derivatives. nih.gov

The following table outlines key kinetic and thermodynamic parameters and the methodologies used to study them.

| Parameter | Description | Common Investigative Techniques |

| Rate Constant (k) | A measure of the speed of a chemical reaction. | UV-Vis Spectroscopy, Chromatography (HPLC, GC) |

| Reaction Order | The relationship between the rate of a reaction and the concentration of the reactants. | Method of Initial Rates, Integrated Rate Laws |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a chemical reaction. | Calorimetry, a |

| Gibbs Free Energy of Reaction (ΔG) | The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Calculation from ΔH and ΔS, Electrochemical measurements |

| Entropy of Reaction (ΔS) | The measure of the change in disorder or randomness of a system during a reaction. | Calculation from standard molar entropies |

This interactive table summarizes key parameters in the study of reaction kinetics and thermodynamics.

Future Research Directions for 2,4 Di Tert Butyl 6 Nitrophenol

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 2,4-di-tert-butyl-6-nitrophenol typically involves the nitration of 2,4-di-tert-butylphenol (B135424) (DTBP) under oxidative conditions. While effective, this method often relies on traditional batch processes and harsh reagents. Future research should pivot towards the development of more sustainable and efficient synthetic protocols.

Key areas for investigation include:

Green Chemistry Approaches: The adoption of principles from green chemistry is paramount. This includes exploring alternative, less hazardous nitrating agents, utilizing greener solvent systems, and developing catalytic methods that minimize waste and energy consumption. Methodologies like mechanochemical synthesis, which can reduce solvent use and sometimes improve reaction rates, present a promising frontier. For instance, the successful application of one-pot mechanochemical hydrogenation and acetylation for other nitrophenols suggests its potential applicability here. rsc.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and easier scalability compared to batch processing. Investigating the synthesis of this compound using flow chemistry could unlock more efficient and reproducible production methods.

Biocatalysis: The use of enzymes or whole-cell systems for nitration reactions is an emerging field that offers high selectivity under mild conditions. Research into identifying or engineering enzymes capable of nitrating the sterically hindered 2,4-di-tert-butylphenol precursor could lead to a highly sustainable and environmentally benign synthetic route.

Deeper Mechanistic Understanding of Complex Reaction Systems

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and harnessing its unique properties. The compound's formation is already utilized as a diagnostic tool for detecting peroxynitrite in studies of metal-catalyzed reactions. However, a more profound mechanistic insight is required in several areas.

Future research should focus on:

Redox Chemistry and Radical Intermediates: The nitro group is redox-active and can participate in reactions that generate reactive oxygen species (ROS). The sterically bulky tert-butyl groups significantly influence the stability and reactivity of radical intermediates, such as the corresponding phenoxy radical. wikipedia.orgresearchgate.net Detailed kinetic and computational studies are needed to map the pathways of these radical reactions and understand how the compound's structure governs its antioxidant or pro-oxidant behavior in different chemical environments.

Coordination Chemistry: The steric hindrance provided by the tert-butyl groups can force unusual coordination modes with metal ions. For example, the related 2,6-di-tert-butyl-4-nitrophenolate ligand has been shown to bind to copper (II) and zinc (II) centers through the nitro group's oxygen atoms rather than the phenolic oxygen, a direct consequence of steric pressure. nih.gov Investigating the coordination chemistry of this compound could reveal novel metal-ligand interactions and lead to catalysts with unique activities.

Photochemistry: The interaction of this compound with light is an area ripe for exploration. Understanding its photostability, potential photochemical reaction pathways, and the nature of its excited states is essential for applications in materials science, particularly for use as a photostabilizer.

Rational Design and Synthesis of Tailored Derivatives for Specific Academic Applications

This compound serves as a valuable chemical intermediate for the synthesis of more complex molecules. The rational design and synthesis of its derivatives, by modifying the phenol (B47542), nitro, or tert-butyl groups, can produce compounds with fine-tuned properties for specific research applications.

Promising directions for derivative synthesis include:

Probes for Biological Systems: Structure-activity relationship studies on related compounds have shown that subtle structural modifications can dramatically alter biological activity. For instance, adding a third tert-butyl group to create 2,4,6-tri-tert-butylphenol (B181104) was predicted and confirmed to enhance its activity as an activator of the retinoid X receptor (RXR). nih.gov Similar systematic modifications of this compound could yield highly specific molecular probes to study biological pathways or to act as targeted modulators of protein function.

Novel Ligands for Catalysis: By chemically modifying the parent structure, new ligands can be created with tailored steric and electronic properties. These derivatives could be used to synthesize organometallic complexes for homogeneous catalysis, potentially offering unique selectivity in challenging chemical transformations. The sterically enforced binding modes observed in related compounds suggest that derivatives could stabilize unusual metal oxidation states or control access to a catalytic center. nih.gov

Precursors for Functional Dyes and Polymers: The nitroaromatic core of the molecule makes it a candidate for derivatization into dyes. Introducing azo groups, as seen in related compounds, can create molecules with applications in coloration and photostabilization. Furthermore, functionalizing the molecule with polymerizable groups could allow its incorporation into polymer backbones, creating materials with built-in antioxidant or UV-protective properties.

Integration into Advanced Materials Science Research

The unique combination of a phenol, a nitro group, and sterically demanding tert-butyl groups makes this compound an intriguing candidate for materials science. While it has found use as a stabilizer in polymers, its potential is far from fully realized.

Future research should aim to:

Develop Advanced Polymer Additives: Moving beyond its role as a simple stabilizer, research could focus on creating multifunctional additives. For example, derivatives could be designed to act as both an antioxidant and a plasticizer, or as a UV stabilizer and a flame retardant.

Create Novel Functional Materials: Derivatives of this compound could be used as building blocks for new materials. Its integration into metal-organic frameworks (MOFs) could yield materials with high porosity and tailored catalytic or sensory properties. The unusual coordination chemistry driven by its steric bulk is particularly relevant here. nih.gov

Explore Electronic and Photonic Applications: The electronic properties endowed by the nitro group suggest potential applications in organic electronics. Research into thin films or single crystals of the compound and its derivatives could uncover interesting semiconductor or photophysical behaviors. Its potential use in the formulation of dyes and pigments for advanced coatings and inks also warrants investigation. researchgate.net

Further Investigation into Environmental Pathways and Remediation Strategies

While the environmental fate of general nitrophenols has been studied, specific data for this compound is scarce. cdc.gov Given the persistence and potential toxicity of nitroaromatic compounds, a thorough investigation into its environmental impact is critical. dntb.gov.uaresearchgate.net The formation of its isomer, 2,6-di-tert-butyl-4-nitrophenol (B147179), from the combustion of diesel fuel antioxidants highlights a potential and significant anthropogenic source for such compounds. acs.orgfigshare.com

Key research questions to address include:

Environmental Fate and Transport: Detailed studies are needed to determine the persistence, mobility, and degradation pathways of this compound in soil, water, and air. This includes measuring its half-life under various conditions and identifying its transformation products resulting from biodegradation and photolysis. cdc.gov

Identification of Anthropogenic Sources: Research is required to identify and quantify the sources of this compound in the environment. Investigating its potential formation as a byproduct from the combustion or degradation of widely used phenolic antioxidants in fuels, lubricants, and plastics is a priority. acs.org

Development of Remediation Technologies: Effective strategies for removing this compound from contaminated sites must be developed. Future work should evaluate the efficacy of various techniques, including:

Adsorption: Testing novel adsorbent materials, such as modified activated carbons, zeolites, or biochar, for their capacity and selectivity. dntb.gov.ua

Bioremediation: Isolating and characterizing microorganisms capable of degrading this sterically hindered compound. researchgate.net

Advanced Oxidation Processes (AOPs): Investigating the effectiveness of AOPs like Fenton, photo-Fenton, and ozonation for its complete mineralization. mdpi.com

Electrochemical Methods: Exploring electrochemical oxidation or reduction as a means of degradation. mdpi.com

常见问题

Q. What are the key physicochemical properties of 2,4-Di-tert-butyl-6-nitrophenol, and how are they experimentally determined?

Answer: Key properties include a melting point (59–65°C), predicted density (1.08 g/cm³), and refractive index (n20D 1.53) . Experimental validation requires:

- Melting point : Differential Scanning Calorimetry (DSC).

- Density : Pycnometry or gas displacement methods.

- Refractive index : Refractometry.

- Structural confirmation : NMR (1H/13C) and FT-IR to verify nitro and tert-butyl groups. HPLC or GC-MS ensures purity (>95%) and identifies impurities. Predicted values (e.g., boiling point) should be cross-checked with experimental data due to potential deviations .

Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?

Answer: A primary route involves nitration of 2,4-di-tert-butylphenol (DTBP) with nitric oxide (NO) in the presence of copper(II)-superoxo complexes (e.g., [(BA)CuII-OOH]⁺) . Key conditions:

- Catalyst : Copper complexes enhance peroxynitrite (ONOO⁻) formation, critical for nitration .

- Temperature : Reactions at −90°C followed by warming to room temperature improve yields (~75–80%) .

- Workup : Acidic extraction isolates the product. Yields drop significantly (<20%) without catalysts, highlighting the role of metal-mediated pathways .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound during nitric oxide oxygenation reactions?

Answer: The reaction proceeds via peroxynitrite intermediates :

NO binding : NO reacts with Cu(II)-superoxo species to form Cu(II)-peroxynitrite .